molecular formula C21H20N2O4 B2837036 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-phenylpropyl)acetamide CAS No. 1105206-13-0

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-phenylpropyl)acetamide

Cat. No.: B2837036
CAS No.: 1105206-13-0
M. Wt: 364.401
InChI Key: RSWUBMUXOJQIRO-UHFFFAOYSA-N
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Description

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-phenylpropyl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-phenylpropyl)acetamide typically involves multiple steps:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves the use of benzo[d][1,3]dioxole-5-carboxylic acid or its derivatives, which are reacted with the isoxazole intermediate.

    Attachment of the Phenylpropyl Group: This is usually done via an amide coupling reaction, where the acetamide group is introduced using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Catalysts and Solvents: Use of efficient catalysts and solvents to enhance reaction rates and selectivity.

    Purification Techniques: Methods such as crystallization, chromatography, and recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can target the isoxazole ring or the acetamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Br₂, Cl₂), nucleophiles (NH₃, OH⁻).

Major Products

    Oxidation Products: Carboxylic acids, quinones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for its ability to inhibit specific enzymes.

    Receptor Binding: Potential to bind to various biological receptors.

Medicine

    Pharmacological Activity: Investigated for anti-inflammatory, analgesic, and anticancer properties.

    Drug Development: Used as a lead compound in the development of new therapeutic agents.

Industry

    Material Science:

    Agriculture: Studied for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetic acid
  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
  • 2-(1,3-Benzodioxol-5-yl)ethanamine

Uniqueness

  • Structural Features : The combination of the benzo[d][1,3]dioxole moiety, isoxazole ring, and phenylpropyl group is unique and contributes to its distinct chemical and biological properties.
  • Biological Activity : Its specific interactions with enzymes and receptors differentiate it from other similar compounds, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-phenylpropyl)acetamide, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c24-21(22-10-4-7-15-5-2-1-3-6-15)13-17-12-19(27-23-17)16-8-9-18-20(11-16)26-14-25-18/h1-3,5-6,8-9,11-12H,4,7,10,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWUBMUXOJQIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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